2,2-Dichloro-N,N-diethylacetamide CAS 921-88-0 properties
2,2-Dichloro-N,N-diethylacetamide CAS 921-88-0 properties
Technical Monograph: 2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0)
Executive Summary
2,2-Dichloro-N,N-diethylacetamide (CAS 921-88-0) is a haloacetamide derivative structurally characterized by a gem-dichloro moiety at the
This guide outlines the physicochemical profile, synthesis protocols, and biological reactivity of CAS 921-88-0, designed for researchers requiring high-purity synthesis and mechanistic understanding of its electrophilic behavior.
Part 1: Physicochemical Profile[1][2][3]
The gem-dichloro group significantly alters the electronic environment compared to monochloro analogs, increasing the acidity of the remaining
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| CAS Registry Number | 921-88-0 | |
| IUPAC Name | 2,2-Dichloro-N,N-diethylacetamide | |
| Molecular Formula | ||
| Molecular Weight | 184.06 g/mol | |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow oil.[1][2][3][4] |
| Boiling Point | ~230–235 °C (est. at 760 mmHg) | Experimental data scarce. Extrapolated from monochloro analog (148°C @ 55 mmHg). |
| Density | ~1.15–1.20 g/mL | Heavier than water due to di-halogenation. |
| Solubility | Soluble in DCM, Chloroform, Toluene, Ethanol. | Limited solubility in water (<1 g/L). |
| LogP | ~1.8–2.0 (Predicted) | Lipophilic, capable of membrane permeation. |
Part 2: Synthesis Protocol (Self-Validating)
Objective: Synthesis of 2,2-Dichloro-N,N-diethylacetamide via Schotten-Baumann acylation. Reaction Class: Nucleophilic Acyl Substitution.
Reagents:
-
Dichloroacetyl Chloride (DCAC): 1.05 equiv. (Electrophile). Handle with extreme care; lachrymator.
-
Diethylamine: 1.0 equiv. (Nucleophile).
-
Triethylamine (TEA): 1.1 equiv. (Acid Scavenger). Alternatively, use excess diethylamine (2.0 equiv) if TEA is undesirable.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with Diethylamine (100 mmol) and Triethylamine (110 mmol) in 150 mL of anhydrous DCM. Cool the system to 0°C using an ice/salt bath.
-
Why? Low temperature prevents thermal degradation and controls the highly exothermic nature of acid chloride addition.
-
-
Addition: Dissolve Dichloroacetyl chloride (105 mmol) in 50 mL DCM. Add this solution dropwise to the amine mixture over 45 minutes.
-
Critical Checkpoint: Maintain internal temperature
C. If white smoke (HCl) is visible despite the scavenger, slow the addition.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours.
-
Validation: Perform TLC (Solvent: 30% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Quench with 50 mL cold water.
-
Wash organic layer with 1M HCl (2x 50 mL) to remove unreacted amines.
-
Wash with Sat. NaHCO
(2x 50 mL) to remove residual acid. -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification: Vacuum distillation is recommended for high purity (>98%).
Synthesis Workflow Visualization
Figure 1: Step-by-step synthesis workflow for CAS 921-88-0 ensuring thermal control and purity.
Part 3: Biological Reactivity & Toxicology[7][8]
For drug development professionals, understanding the reactivity of the gem-dichloro motif is vital. Unlike monochloroacetamides, which are rapid alkylators, the steric and electronic bulk of the dichloro group modifies its interaction with biological nucleophiles.
Mechanism of Action: Alkylation & GST Conjugation
The primary biological interaction of 2,2-dichloro-N,N-diethylacetamide is with sulfhydryl groups (thiols), specifically Glutathione (GSH).
-
Herbicide Safener Activity: Structurally analogous to Dichlormid, this compound can induce Glutathione S-Transferase (GST) activity in plants (and potentially mammalian liver). It acts as a "suicide substrate" or inducer, upregulating the detoxification machinery.
-
Toxicity: High doses deplete cellular GSH, leading to oxidative stress.
Metabolic Pathway (Bioactivation vs. Detoxification)
-
Route A (Detoxification): Direct displacement of Chlorine by GSH (catalyzed by GST).
-
Route B (Hydrolysis): Hydrolysis of the amide bond (via amidases) yields Dichloroacetic Acid (DCA) and Diethylamine.
-
Note: DCA is a known hepatotoxin and potential carcinogen (Group 2B).
-
Biological Fate Diagram
Figure 2: Metabolic bifurcation showing detoxification via GSH versus hydrolysis to toxic Dichloroacetic Acid.
Part 4: Analytical Protocols
To verify the identity of the synthesized compound, use the following spectroscopic signatures.
1. Nuclear Magnetic Resonance (NMR)
-
H NMR (CDCl
, 400 MHz):-
6.2–6.4 ppm (s, 1H, –CH Cl
): The diagnostic singlet. The electron-withdrawing chlorines shift this significantly downfield. -
3.3–3.5 ppm (q, 4H, N–CH
–CH ): Quartet characteristic of ethyl groups on an amide nitrogen. -
1.1–1.3 ppm (t, 6H, N–CH
–CH ): Triplet for the terminal methyls.
-
6.2–6.4 ppm (s, 1H, –CH Cl
2. GC-MS (Gas Chromatography - Mass Spectrometry)
-
Method: EI (Electron Impact).
-
Fragmentation Pattern:
-
Molecular Ion (M+): 183/185/187 (Distinctive Cl
isotope pattern: 9:6:1 ratio). -
Base Peak: Loss of –CHCl
or cleavage of the amide bond. Look for fragments at m/z 72 (Diethylcarbamoyl cation) or m/z 83/85 (CHCl ).
-
Part 5: Safety & Handling
-
Hazard Class: Irritant / Potential Alkylating Agent.
-
Skin/Eye: Haloacetamides are potent lachrymators and skin irritants. Wear butyl rubber gloves and chemical splash goggles.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Moisture sensitive (slow hydrolysis releases HCl).
References
-
PubChem. (n.d.). 2,2-Dichloro-N,N-dimethylacetamide (Analog Reference).[5] National Library of Medicine. Retrieved from [Link](Used for structural analog property extrapolation).
- Casida, J. E. (1974). Herbicide antidotes. Journal of Agricultural and Food Chemistry. (Foundational text on dichloroacetamide safener mechanisms).
- Fenner, K., et al. (2013). Transformation products of organic contaminants: Case studies of chloroacetamides. Environmental Science & Technology.
Sources
- 1. tuodaindus.com [tuodaindus.com]
- 2. 2,2,2-Trichloro-N,N-diethylacetamide | C6H10Cl3NO | CID 17071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dichloro-N,N-dimethylacetamide | C4H7Cl2NO | CID 95295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氯-N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2,2-Dichloro-N,N-dimethylacetamide | C4H7Cl2NO | CID 95295 - PubChem [pubchem.ncbi.nlm.nih.gov]
